molecular formula C21H21N3O3S B14944719 (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone

(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B14944719
M. Wt: 395.5 g/mol
InChI Key: XWDMLVAJGZYRDE-UHFFFAOYSA-N
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Description

(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridin structure, followed by the introduction of the thieno and ethanone groups. The final steps involve the addition of the amino and methoxyphenyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize waste and ensure the purity of the final product. Advanced purification techniques such as chromatography and crystallization are employed to achieve high-quality standards.

Chemical Reactions Analysis

Types of Reactions

(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanol
  • (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone stands out due to its specific functional groups and structural configuration. These features confer unique reactivity and interaction profiles, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraen-6-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H21N3O3S/c1-26-15-4-3-12(9-16(15)27-2)19(25)20-17(22)13-10-14-18(23-21(13)28-20)11-5-7-24(14)8-6-11/h3-4,9-11H,5-8,22H2,1-2H3

InChI Key

XWDMLVAJGZYRDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N)OC

Origin of Product

United States

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